

The Synthesis and Discovery of Tetrakis(dimethylamino)diboron: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Tetrakis(dimethylamino)diboron*

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Abstract

This technical guide provides an in-depth overview of the synthesis, discovery, and key applications of **tetrakis(dimethylamino)diboron**, $B_2(NMe_2)_4$. It is a critical reagent and precursor in modern organoboron chemistry. This document details the seminal synthetic procedures, presents key physical and spectroscopic data in a structured format, and outlines its utility in catalysis and as a precursor to other valuable diboron reagents. Experimental protocols for its synthesis and its use in palladium-catalyzed borylation reactions are provided, alongside visualizations of key chemical transformations to facilitate a deeper understanding of the underlying chemistry.

Introduction and Historical Context

The field of diboron chemistry was significantly advanced with the discovery of **tetrakis(dimethylamino)diboron**. In 1954, Urry and co-workers first reported the formation of $B_2(NMe_2)_4$ from the reaction of diboron tetrachloride with dimethylamine, though at the time, only elemental analysis was provided as evidence.^[1] A more practical and higher-yielding synthesis was later developed by Brotherton and co-workers in 1960, which established a foundational method for accessing this important compound.^[1]

Tetrakis(dimethylamino)diboron has since become a cornerstone reagent in organoboron chemistry. Its primary significance lies in its role as a versatile precursor to a wide array of other diboron compounds, including tetrahydroxydiboron ($B_2(OH)_4$), bis(pinacolato)diboron (B_2pin_2), and bis(catecholato)diboron (B_2cat_2).^[1] These reagents are extensively used in transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling reaction. Furthermore, $B_2(NMe_2)_4$ itself is a competent reagent for the palladium-catalyzed borylation of aryl and heteroaryl halides.

Physicochemical and Spectroscopic Data

Tetrakis(dimethylamino)diboron is a colorless, moisture-sensitive liquid. Its key physical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of **Tetrakis(dimethylamino)diboron**

Property	Value	Reference
Molecular Formula	$C_8H_{24}B_2N_4$	
Molecular Weight	197.93 g/mol	
Appearance	Colorless liquid	
Melting Point	-33 °C	[2]
Boiling Point	55-57 °C @ 2.5 mmHg	[2]
Density	0.926 g/mL at 25 °C	

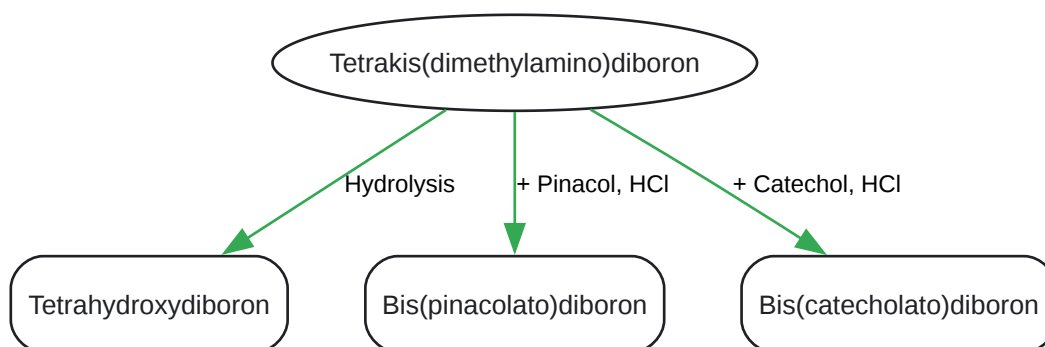
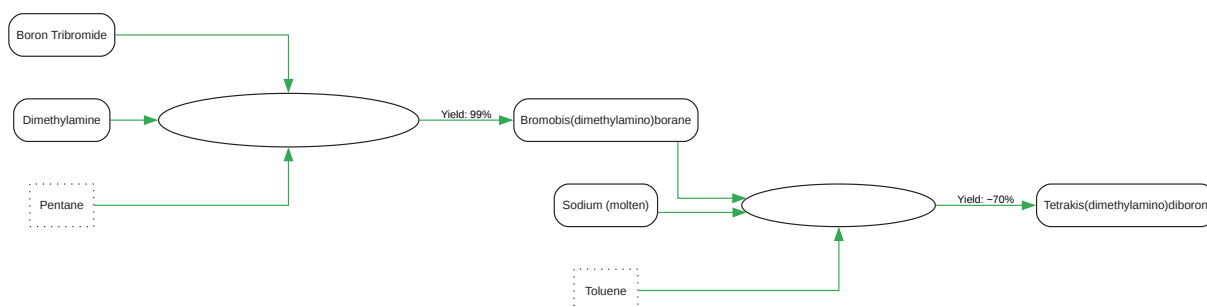
Table 2: Spectroscopic Data of **Tetrakis(dimethylamino)diboron**

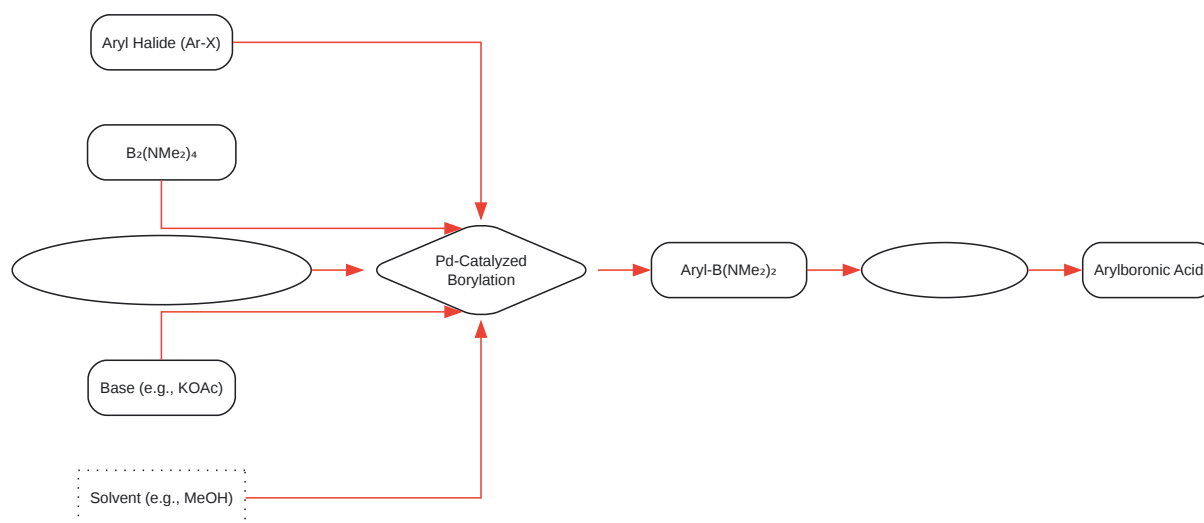
Technique	Data	Reference
^1H NMR	δ (ppm): 2.65 (s, 24H, $\text{N}(\text{CH}_3)_2$)	
^{13}C NMR	δ (ppm): 40.5 ($\text{N}(\text{CH}_3)_2$)	
^{11}B NMR	δ (ppm): 42.0	[3]
Infrared (IR)	Key absorptions (cm^{-1}): 2940, 1490, 1390, 1180, 1100	
Mass Spectrometry (MS)	m/z : 198 (M^+)	

Synthesis of Tetrakis(dimethylamino)diboron

The most reliable and widely cited method for the synthesis of **tetrakis(dimethylamino)diboron** is the reductive coupling of a halobis(dimethylamino)borane, as developed by Brotherton and co-workers. The following is a detailed experimental protocol adapted from established literature procedures.[2]

Synthesis Workflow





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References

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